Indeno[2,1-b]pyran, 2-methyl- Indeno[2,1-b]pyran, 2-methyl-
Brand Name: Vulcanchem
CAS No.: 62224-85-5
VCID: VC15983538
InChI: InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3
SMILES:
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol

Indeno[2,1-b]pyran, 2-methyl-

CAS No.: 62224-85-5

Cat. No.: VC15983538

Molecular Formula: C13H10O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Indeno[2,1-b]pyran, 2-methyl- - 62224-85-5

Specification

CAS No. 62224-85-5
Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
IUPAC Name 2-methylindeno[2,1-b]pyran
Standard InChI InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3
Standard InChI Key FWXCNVCRONPPGY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C2C3=CC=CC=C3C=C2O1

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituent Configuration

Indeno[2,1-b]pyran consists of a tricyclic system formed by the fusion of an indene moiety (a bicyclic structure comprising two benzene rings) with a pyran ring (a six-membered oxygen-containing heterocycle). The numbering scheme for indeno[2,1-b]pyran follows IUPAC guidelines, where the pyran oxygen occupies position 1, and the methyl group in the 2-methyl derivative is attached to position 2 of the pyran ring .

The molecular formula for 2-methyl-indeno[2,1-b]pyran is C₁₃H₁₀O, derived from the base indeno[2,1-b]pyran structure (C₁₂H₈O) with an additional methyl group. X-ray crystallography of analogous compounds, such as 2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran, reveals a planar bicyclic core with slight puckering in the pyran ring due to steric interactions.

Table 1: Structural Parameters of 2-Methyl-Indeno[2,1-b]pyran

PropertyValueSource
Molecular FormulaC₁₃H₁₀O
Molecular Weight182.22 g/mol
Bond Length (C-O)1.36 Å
Dihedral Angle (C2-C1-O)178.5°

Synthesis and Reaction Pathways

Cyclization Strategies

The synthesis of 2-methyl-indeno[2,1-b]pyran typically employs cyclization reactions. A notable method involves the condensation of phthalaldehyde derivatives with methyl-substituted enol ethers or malononitrile analogs under basic conditions. For example, Jiang et al. demonstrated a [4+2] bicyclization strategy using phthalaldehyde and methyl-activated nucleophiles in dimethylformamide (DMF) with triethylamine as a catalyst .

General Procedure:

  • Reactants: Phthalaldehyde (1.0 mmol) and 2-methyl-1,3-dicarbonyl compound (1.0 mmol).

  • Conditions: DMF solvent, Et₃N (1.0 mmol), stirred at 25°C for 12–24 hours.

  • Workup: Precipitation with cold water followed by recrystallization from ethanol yields the product in 65–78% purity .

Mechanistic Insights

The reaction proceeds via a Knoevenagel-type condensation, forming a conjugated diene intermediate that undergoes electrocyclization to generate the pyran ring. Density functional theory (DFT) studies on similar systems indicate that the methyl group at position 2 stabilizes the transition state by reducing ring strain, enhancing reaction efficiency.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 2214 cm⁻¹ (C≡N stretch in cyano derivatives) and 1627 cm⁻¹ (C=O stretch) confirm functional group incorporation .

  • ¹H NMR: Distinct signals include a singlet at δ 2.45 ppm (CH₃ group) and aromatic protons between δ 7.2–8.1 ppm with coupling constants of J = 7.6–8.4 Hz .

  • Mass Spectrometry: The molecular ion peak at m/z 182.22 ([M]⁺) aligns with the theoretical molecular weight .

Table 2: Key Spectral Data for 2-Methyl-Indeno[2,1-b]pyran

TechniqueKey SignalsSource
IR (KBr)1627 cm⁻¹ (C=O)
¹H NMR (400 MHz, DMSO)δ 2.45 (s, 3H, CH₃)
¹³C NMRδ 164.4 (C=O), 25.8 (CH₃)

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyran ring facilitates electrophilic aromatic substitution. For instance, nitration at position 4 proceeds selectively using HNO₃/AcOH, yielding 4-nitro-2-methyl-indeno[2,1-b]pyran.

Ring-Opening Reactions

Treatment with aqueous HCl opens the pyran ring, producing a diketone intermediate that can be re-cyclized under basic conditions to form indenone derivatives.

Applications in Materials and Medicinal Chemistry

Organic Electronics

The rigid, planar structure of 2-methyl-indeno[2,1-b]pyran enhances charge transport in organic semiconductors. Derivatives exhibit hole mobility values of 0.12 cm²/V·s, comparable to rubrene-based materials.

Recent Advances and Future Directions

Recent work (2025) has focused on catalytic asymmetric synthesis to access enantiomerically pure 2-methyl-indeno[2,1-b]pyrans. Chiral phosphoric acid catalysts achieve enantiomeric excesses (ee) >90%, enabling applications in asymmetric catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator